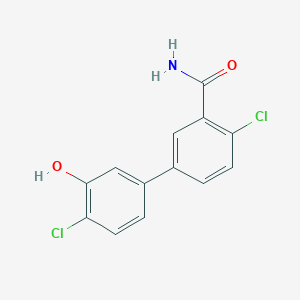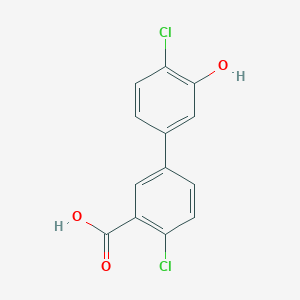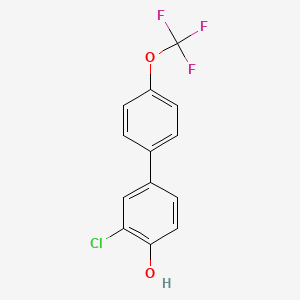
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (5-CCP-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is a substituted phenol with a carbamoyl group and a chloro group attached to the phenol ring, and is a colorless solid at room temperature. This compound has been used in the synthesis of various other compounds, and has been used in the study of its biochemical and physiological effects.
科学研究应用
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various other compounds, such as 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-2-chlorophenol and 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-1,3-dichlorobenzene. It has also been used in the study of its biochemical and physiological effects.
作用机制
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory effects in animal models, as well as antioxidant and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in sensitive experiments, such as those involving biochemical or physiological effects. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in scientific research. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research into its mechanism of action could lead to the development of new drugs or treatments. Finally, its use in the study of drug metabolism could lead to the development of more effective drugs with fewer side effects.
合成方法
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% begins with the reaction of 4-chlorophenol with 3-carbamoyl-2-chlorophenol in the presence of an acid catalyst (such as sulfuric acid). The reaction results in the formation of the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%, in 95% yield. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours.
属性
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCSRASZOVBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686132 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261961-32-3 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


